Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate
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Overview
Description
This compound features a pyridine core, which is known for its wide range of biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate typically involves the reaction of 3-cyano-6-pyridin-3-ylpyridine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s pyridine core allows it to bind with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in its antiproliferative effects against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine derivatives: Exhibits antimicrobial activity.
Other cyanopyridine derivatives: Possess various pharmacological activities, including antihypertensive and anticancer properties
Uniqueness
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate stands out due to its unique combination of a pyridine core with a sulfanylacetate group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.
Overview of the Compound
This compound features a pyridine core with a cyano group and a sulfanylacetate moiety, which contribute to its chemical reactivity and biological properties. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridine Ring : This is achieved through condensation reactions using appropriate precursors.
- Introduction of the Cyano Group : Nucleophilic substitution reactions are employed to incorporate the cyano group.
- Sulfanylacetate Formation : The final product is synthesized by coupling the intermediate with ethyl sulfanylacetate under controlled conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM/mL . this compound is hypothesized to possess comparable antimicrobial activity due to its structural similarities.
Antiviral Properties
Pyridine-based compounds have also been investigated for their antiviral effects. A study highlighted the antiviral potential of pyridine derivatives against several viral strains, suggesting that this compound may inhibit viral replication through mechanisms similar to those observed in related compounds .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways critical for pathogen survival and replication.
- Interaction with Nucleic Acids : The presence of cyano and pyridine groups suggests potential interactions with nucleic acids, leading to inhibition of replication in viruses.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on pyridine derivatives demonstrated their ability to inhibit growth in various bacterial strains, supporting the hypothesis that this compound could exhibit similar properties .
- Antiviral Activity Assessment : Research into related compounds has shown promising results in inhibiting viral replication in vitro, suggesting that this compound may also act as an effective antiviral agent .
Properties
IUPAC Name |
ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-21-15-11(8-16)5-6-13(18-15)12-4-3-7-17-9-12/h3-7,9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPKEYQYFBTNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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